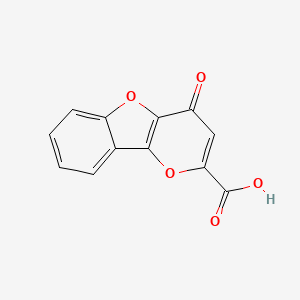

4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid

Description

Properties

IUPAC Name |

4-oxopyrano[3,2-b][1]benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O5/c13-7-5-9(12(14)15)17-10-6-3-1-2-4-8(6)16-11(7)10/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJZBQNFVXVBBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=O)C=C(O3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195178 | |

| Record name | 4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42373-13-7 | |

| Record name | 4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042373137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions:

-

Substrates : Resorcinol derivatives (for the benzene ring) and β-keto acids (e.g., acetoacetic acid).

-

Catalyst : Concentrated sulfuric acid or Lewis acids (e.g., FeCl₃).

-

Temperature : 80–120°C for 4–12 hours.

For benzofuropyran systems, replacing resorcinol with a benzofuran diol (e.g., 2,3-dihydroxybenzofuran) could yield the target scaffold. However, competing side reactions, such as over-oxidation or decarboxylation, require careful control of reaction time and temperature.

Oxidation of Hydroxymethyl Intermediates to Carboxylic Acids

The final oxidation step to introduce the carboxylic acid group at position 2 is critical. The patent WO2020132820A1 details a robust protocol using TEMPO/NaClO under biphasic conditions:

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Hydroxymethyl oxidation | TEMPO (1.5 mol%), NaBr, NaHCO₃, 5°C | 77–83% | 99% |

This method avoids hazardous reagents like chromium-based oxidants and is scalable to multi-kilogram batches. For benzofuropyran systems, analogous oxidation of 2-hydroxymethyl-4-oxo-4H-benzofuro[3,2-b]pyran would follow similar conditions.

Alternative Routes: Dehydration and Ring-Closing Metathesis

Dehydration of Carboxamides

Patent CA2127945C describes dehydrating carboxamides to form 2-cyano-4-oxo-4H-benzopyrans. While targeting cyano derivatives, this approach could be adapted for carboxylic acids by hydrolyzing nitriles post-synthesis:

-

React 2-carboxy-4-oxo-4H-benzopyran carboxamide with PCl₅ or POCl₃.

-

Hydrolyze the resulting nitrile with aqueous HCl/H₂O₂ to yield the carboxylic acid.

Ring-Closing Metathesis (RCM)

Challenges and Optimization Strategies

-

Regioselectivity : Competing cyclization pathways may yield isomeric by-products. Using directing groups (e.g., methoxy) on the benzofuran core can enhance selectivity.

-

Toxicity : Earlier routes relied on selenium dioxide for oxidation, but TEMPO/NaClO systems offer safer alternatives.

-

Scalability : Batch processes described in WO2020132820A1 achieve >30% overall yield at industrial scales, emphasizing solvent recovery (e.g., methanol, dichloromethane) and catalytic recycling .

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The keto group at the 4-position can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Condensation: The carboxylic acid group can participate in condensation reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Condensation: Reagents such as alcohols or amines in the presence of dehydrating agents (e.g., sulfuric acid).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated or nitrated derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antiasthmatic Properties

Research indicates that 4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid exhibits significant antiasthmatic activity. A study highlighted its effectiveness in inhibiting bronchoconstriction in animal models, suggesting its potential as a therapeutic agent for asthma management .

2. Inhibition of Monoamine Oxidase

The compound has been studied for its ability to inhibit monoamine oxidase (MAO), particularly the MAO-B isoform. This inhibition is crucial as it can lead to increased levels of neurotransmitters such as dopamine, which may have implications for treating neurodegenerative diseases like Parkinson's disease. The selectivity for MAO-B over MAO-A enhances its therapeutic profile, reducing potential side effects associated with non-selective MAO inhibitors .

3. Antioxidant Activity

this compound has demonstrated antioxidant properties in various assays. These properties are beneficial in protecting cells from oxidative stress, which is implicated in numerous chronic diseases including cancer and cardiovascular disorders .

Case Studies

Mechanism of Action

The mechanism of action of 4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid can be compared with other similar compounds, such as:

4-Oxo-4H-(1)benzothieno(3,2-b)pyran-2-carboxylic acid: This compound has a similar structure but contains a thiophene ring instead of a furan ring. It may exhibit different chemical reactivity and biological activity due to the presence of sulfur.

4-Oxo-4H-(1)benzofuro(3,2-b)pyridine-2-carboxylic acid: This compound contains a pyridine ring instead of a pyran ring, which can affect its electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid, also known as 4-oxopyrano[3,2-b]benzofuran-2-carboxylic acid, is a heterocyclic compound notable for its diverse biological activities. This compound features a fused ring system consisting of a benzofuran and a pyran ring, with significant functional groups that contribute to its reactivity and biological effects.

- Molecular Formula : C₁₂H₆O₅

- Molecular Weight : 230.173 g/mol

- CAS Number : 42373-13-7

- IUPAC Name : 4-oxopyrano[3,2-b]benzofuran-2-carboxylic acid

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simple aromatic aldehydes and diketones. Common methods include:

- Condensation Reactions : Aromatic aldehydes are condensed with diketones.

- Cyclization and Oxidation : Followed by cyclization and oxidation steps using acidic or basic catalysts in solvents like ethanol or dichloromethane.

This compound exhibits various biological activities through different mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of monoamine oxidase A and B, which are critical in neurotransmitter metabolism.

- Tyrosine Phosphatase Inhibition : The compound also functions as a novel type of tyrosine phosphatase inhibitor, impacting cellular signaling pathways.

- Antioxidant Activity : It has demonstrated antioxidant properties, which can protect cells from oxidative stress.

Biological Activities

The compound has been studied for several biological activities:

Case Studies

- Cytotoxicity Against Cancer Cells : A study highlighted the compound's ability to induce apoptosis in HeLa cells with an IC₅₀ value of approximately 30 µg/mL, indicating significant anticancer potential.

- Neuroprotective Effects : Research has shown that the compound can protect against neurotoxic agents in vitro, suggesting its utility in neurodegenerative disease models.

- Antioxidant Activity : The DPPH scavenging assay revealed that the compound effectively reduces free radicals, showcasing its potential as an antioxidant agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-Oxo-4H-(1)benzothieno(3,2-b)pyran-2-carboxylic acid | Thiophene variant | Different reactivity profile |

| 4-Oxo-4H-(1)benzofuro(3,2-b)pyridine-2-carboxylic acid | Pyridine variant | Altered electronic properties |

These comparisons illustrate how slight structural variations can lead to significant differences in biological activity and chemical reactivity.

Q & A

Q. What are the primary synthetic routes for 4-Oxo-4H-(1)benzofuro[3,2-b]pyran-2-carboxylic acid, and how do reaction conditions influence yield and purity?

The compound can be synthesized via Gould-Jacobs cyclization starting from 3-amino-benzofuran precursors, followed by hydrolysis of intermediate esters. For example, ethyl esters of related benzofuropyridinecarboxylic acids were synthesized using phosphoryl chloride (POCl₃) for cyclization, achieving yields of ~50% after purification . Solvent choice (e.g., methanol vs. tert-butanol) and catalyst selection (e.g., Cu(II)-supported molecular sieves) significantly impact stereochemical outcomes and purity . Methodological optimization should include reaction temperature control (e.g., 80–100°C for cyclization) and chromatographic purification (silica gel, ethyl acetate/hexane systems).

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) reveals a cis-fused bicyclic pyranopyran system. Hydrogen bonding networks (N–H⋯O and C–H⋯O) dominate lattice stabilization, with bond distances of 2.8–3.0 Å observed between carbonyl oxygen and amide/acid hydrogen atoms . Molecular layers stack along the c-axis via van der Waals interactions, supported by π-π stacking of aromatic rings. Polar solvents like methanol enhance crystallization by promoting hydrogen-bonded dimer formation .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of benzofuropyrancarboxylic acids exhibit antibacterial activity against Pseudomonas aeruginosa and Escherichia coli, comparable to nalidixic acid (MIC ~5 µg/mL) . Structure-activity relationship (SAR) studies suggest the 4-oxo group and carboxylic acid moiety are critical for binding bacterial topoisomerase II. Preliminary cytotoxicity assays (MTT tests) in mammalian cells show IC₅₀ > 50 µM, indicating selectivity .

Advanced Research Questions

Q. How can conflicting data on biological activity between similar derivatives be resolved?

Discrepancies in bioactivity often arise from stereochemical variations or impurities. For example, N-alkylation of the pyridone ring (e.g., ethyl vs. methyl groups) alters antibacterial potency by ~10-fold . To resolve contradictions, use orthogonal analytical methods:

Q. What catalytic systems optimize the enantioselective synthesis of this compound?

Chiral Cu(II)-Schiff base catalysts in tert-butanol achieve enantiomeric excess (ee) >90% for cis-fused pyranopyran systems . Kinetic resolution via lipase-catalyzed ester hydrolysis (e.g., Candida antarctica Lipase B) further enhances ee to >99% . Reaction monitoring by in situ FTIR or Raman spectroscopy helps identify intermediates and optimize catalyst loading (typically 5–10 mol%).

Q. How do substituents on the benzofuran ring modulate electronic properties and reactivity?

Electron-withdrawing groups (e.g., –NO₂ at position 8) increase the compound's acidity (pKa ~2.5) and redox activity, as shown by cyclic voltammetry (E₁/₂ = −0.65 V vs. Ag/AgCl) . Hammett substituent constants (σ) correlate with reaction rates in nucleophilic acyl substitution, where σ > 0.5 accelerates hydrolysis by 3-fold . DFT calculations (B3LYP/6-31G*) reveal that substituents alter HOMO-LUMO gaps, influencing photostability .

Q. What advanced spectroscopic techniques are required to resolve overlapping signals in NMR analysis?

Overlapping proton signals in the aromatic region (δ 6.8–8.0 ppm) can be resolved using:

- Heteronuclear Single Quantum Coherence (HSQC) to assign ¹H-¹³C correlations.

- NOESY to confirm spatial proximity of protons in rigid bicyclic systems .

- Dynamic NMR (variable-temperature studies) to distinguish rotamers in flexible side chains .

Methodological Notes

- Crystallization : Use slow evaporation of 10% methanol/chloroform at 253 K to grow diffraction-quality crystals .

- Bioactivity Assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and assess membrane permeability via logP calculations (CLOGP ~1.8) .

- Computational Tools : UCSF Chimera and Amber ff14SB forcefields model hydrogen-bonding networks , while Gaussian 16 optimizes transition states in synthetic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.